molecular formula C19H17ClN4O2 B11300861 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B11300861
M. Wt: 368.8 g/mol
InChI Key: IZLQHSVLJYNNJF-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the triazine ring . The reaction conditions often require the use of solvents like methanol and reagents such as hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the triazine ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity, while the propanamide moiety can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methylphenyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine ring, in particular, offers unique binding properties and potential for diverse applications in scientific research.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C19H17ClN4O2/c1-12-5-3-4-6-16(12)22-18(25)13(2)24-19(26)23-17(11-21-24)14-7-9-15(20)10-8-14/h3-11,13H,1-2H3,(H,22,25)

InChI Key

IZLQHSVLJYNNJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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